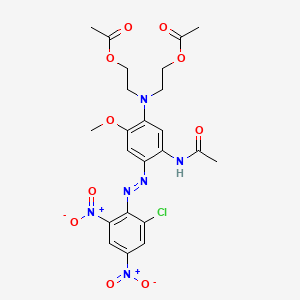

C.I. Disperse Blue 79 (Cl/methoxy)

Description

Contextualizing Azo Dyes within Contemporary Chemical Research Paradigms

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are a cornerstone of the chemical industry. Their continued relevance in academic and industrial research is a testament to their adaptability and the ongoing quest for novel colorants with enhanced properties.

The history of azo dye chemistry dates back to the mid-19th century with the discovery of diazotization by Peter Griess in 1858. This pivotal reaction, involving the treatment of an aromatic amine with nitrous acid to form a diazonium salt, laid the foundation for the synthesis of a vast array of colorful compounds. tekhelet.comscience-revision.co.uk The initial discoveries, such as Aniline (B41778) Yellow and Bismarck Brown, sparked a rapid expansion in the field, leading to the development of more complex di- and polyazo dyes. tekhelet.comiipseries.org

The academic significance of azo dyes lies not only in their historical importance but also in the rich and diverse chemistry they encompass. The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, a fundamental concept in organic chemistry. youtube.com Research in this area continues to explore new synthetic methodologies, including more environmentally benign routes. colorfuldyes.commdpi.com The study of their electronic properties, tautomerism, and structure-property relationships remains an active area of investigation, contributing to a deeper understanding of color chemistry. iipseries.org

Disperse dyes are a specific class of non-ionic dyes with low water solubility, designed primarily for coloring hydrophobic synthetic fibers such as polyester (B1180765), cellulose (B213188) acetate (B1210297), and nylon. slideshare.netwikipedia.org Their invention in the 1920s was a direct response to the need for dyes compatible with these newly developed materials. wikipedia.org

In the realm of advanced material science, disperse dyes are crucial for imparting color and functionality to a wide range of products. Beyond traditional textile dyeing, research is exploring their use in high-performance materials. The ability of disperse dyes to be finely dispersed and to penetrate the amorphous regions of polymer fibers under high-temperature conditions is key to their application. researchgate.net Current research focuses on developing disperse dyes with improved fastness properties (light, washing, and sublimation), as well as novel functionalities such as antimicrobial and UV-protective properties. mdpi.comnih.gov The interaction between disperse dyes and polymer matrices is a subject of ongoing study, with techniques like DART mass spectrometry being employed to characterize these interactions at a molecular level. nih.gov

Academic Trajectories of C.I. Disperse Blue 79 (Cl/methoxy) Research

C.I. Disperse Blue 79 is a commercially significant monoazo dye that produces a navy blue shade on polyester fibers. worlddyevariety.comcolorfuldyes.com Its academic and industrial importance stems from its excellent dyeing properties and fastness.

Commercialized in the 1960s, C.I. Disperse Blue 79 was a notable development in azo dye technology. aatcc.org It was one of the first widely used azo dyes to incorporate a meta-acetamido group, which contributes to its desirable color and fastness properties. aatcc.org Scholarly inquiry has focused on its synthesis, application, and performance. The manufacturing process involves the diazotization of 2,4-Dinitro-6-bromoaniline and its subsequent coupling with a substituted aniline derivative. colorfuldyes.comworlddyevariety.comchemicalbook.com

The methoxy (B1213986) variant, C.I. Disperse Blue 79 (Cl/methoxy) or C.I. Disperse Blue 79:1, is a closely related structure with similar applications. nih.govworlddyevariety.com Research has investigated the influence of the substituent (ethoxy vs. methoxy) on the dye's properties.

Current research in disperse dye chemistry is driven by the need for more sustainable and higher-performance colorants. Key frontiers include:

Eco-friendly Synthesis: Developing synthetic routes that minimize the use of hazardous reagents and solvents. mdpi.com

Improved Fastness: Enhancing the resistance of dyes to fading from light, washing, and heat. colorfuldyes.com

Functional Dyes: Designing dyes with additional properties, such as antimicrobial, antioxidant, and UV-protective capabilities. mdpi.commdpi.com

Novel Chromophores: Exploring new heterocyclic and other aromatic systems to create novel shades with superior properties.

Dyeing Process Optimization: Investigating methods to improve dye uptake and reduce energy consumption and water usage during the dyeing process, including the use of ultrasonic and microwave technologies. mdpi.comresearchgate.net

Unaddressed challenges include the complete elimination of allergens from certain disperse dyes and the development of cost-effective and truly "green" dyeing processes.

Review of Interdisciplinary Methodological Approaches in Disperse Dye Research

The study of disperse dyes is inherently interdisciplinary, drawing on expertise from organic chemistry, physical chemistry, material science, and analytical chemistry. Methodological approaches include:

Synthesis and Characterization: Utilizing advanced organic synthesis techniques and characterizing the resulting dyes using methods like NMR, mass spectrometry, and X-ray crystallography.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the electronic structure, color, and properties of new dye molecules. researchgate.net

Dyeing Performance Evaluation: Assessing the dye uptake, color strength (K/S values), and fastness properties on various substrates according to standardized testing methods. mdpi.com

Advanced Analytical Techniques: Using techniques such as high-performance liquid chromatography (HPLC) and direct analysis in real-time (DART) mass spectrometry to analyze dye purity, identify components in mixtures, and study dye-fiber interactions. nih.govsielc.com

Material Science Approaches: Investigating the physical and chemical changes in fibers upon dyeing and the impact of the dye on the material's properties.

Properties

CAS No. |

3618-73-3 |

|---|---|

Molecular Formula |

C23H25ClN6O10 |

Molecular Weight |

580.9 g/mol |

IUPAC Name |

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate |

InChI |

InChI=1S/C23H25ClN6O10/c1-13(31)25-18-11-20(28(5-7-39-14(2)32)6-8-40-15(3)33)22(38-4)12-19(18)26-27-23-17(24)9-16(29(34)35)10-21(23)30(36)37/h9-12H,5-8H2,1-4H3,(H,25,31) |

InChI Key |

VRTQJBZLCYJJCI-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CCOC(=O)C |

Other CAS No. |

3618-73-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Molecular Engineering of C.i. Disperse Blue 79 Cl/methoxy

Novel Synthetic Routes for C.I. Disperse Blue 79 (Cl/methoxy) Analogs

The traditional synthesis of C.I. Disperse Blue 79 involves the diazotization of 2,4-dinitro-6-bromoaniline and its subsequent coupling with 2,2′-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate. worlddyevariety.com While effective, researchers are actively investigating novel synthetic routes to create analogs with improved properties.

Application of Green Chemistry Principles in Disperse Dye Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of disperse dyes to minimize environmental impact. researchgate.net

Key Research Findings:

Reduction of Hazardous Reagents: A method for preparing disperse azo dyes based on 2,6-dibromo-4-nitroaniline (B165464) has been developed that reduces the amount of sulfuric acid used by 80% and waste inorganic salt by 80.9%. researchgate.net

Supercritical Carbon Dioxide (SCCO2): SCCO2 is being investigated as a green solvent for dyeing processes. mdpi.com It offers a non-toxic alternative to water and can be recycled, reducing wastewater generation. The solubilities of disperse dyes, including Disperse Blue 79, have been studied in SCCO2, with results showing that solubility increases significantly with pressure. researchgate.net182.160.97

Ultrasonic Energy: The use of ultrasound in dyeing processes is considered an environmentally sustainable technique. researchgate.net It can enhance the removal of unfixed dyes during post-clearing and improve dyeing rates. researchgate.netresearchgate.net

Functionalization and Derivatization Strategies for C.I. Disperse Blue 79 (Cl/methoxy)

Functionalization and derivatization are key strategies for tailoring the properties of C.I. Disperse Blue 79 to meet specific application requirements.

Structural Modification for Enhanced Dyeing Mechanisms and Substrate Affinity

Modifying the molecular structure of C.I. Disperse Blue 79 can lead to improved dyeing performance and better affinity for various substrates.

Key Research Findings:

Introduction of Functional Groups: The introduction of different functional groups can influence the dye's properties. For example, the presence of a fluorosulfonyl group has been studied in pyrazolone-based azo disperse dyes. researchgate.net

Increased Molecular Size: One strategy to improve the fastness properties of disperse dyes is to increase their molecular size. This can be achieved through the preparation of disazo disperse dyes or by introducing bulkier groups into the dye molecule. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR modeling is being used to understand the relationship between the chemical structure of azo dyes and their affinity for fibers like cellulose (B213188). nih.gov This allows for the in-silico design of new dyes with enhanced affinity. nih.gov

Incorporation into Advanced Polymeric Systems for Novel Material Attributes

Incorporating C.I. Disperse Blue 79 and its derivatives into polymeric systems can create novel materials with unique properties.

Key Research Findings:

Polymeric Dispersants: Comb-like polycarboxylates have been shown to be effective dispersants for C.I. Disperse Blue 79, outperforming traditional naphthalene (B1677914) sulphonate-based dispersants. researchgate.netbohrium.com Molecular dynamics simulations are being used to understand the dispersion mechanism and optimize the structure of these polymeric dispersants. bohrium.comresearchgate.net

Dye-Polymer Conjugation: Azo dyes can be conjugated with polymers to create materials with specific functionalities. The mechanism of this conjugation is an active area of research. nih.gov

Silicone-Modified Polyacrylate Binders: The use of a silicone-modified polyacrylate binder in printing pastes containing C.I. Disperse Blue 79 has been shown to increase dye uptake, reduce sublimation, and improve color fastness. researchgate.net

Table 2: Impact of Functionalization on C.I. Disperse Blue 79 Properties

| Modification Strategy | Resulting Improvement | Reference |

|---|---|---|

| Introduction of fluorosulfonyl group | Altered spectral and thermal properties | researchgate.net |

| Increased molecular size | Improved fastness properties | researchgate.net |

| Use of comb-like polycarboxylate dispersants | Enhanced dispersion and stability | researchgate.netbohrium.com |

| Incorporation into silicone-modified polyacrylate binders | Increased dye uptake, reduced sublimation, improved fastness | researchgate.net |

Reaction Kinetics and Thermodynamics of C.I. Disperse Blue 79 (Cl/methoxy) Synthesis

Understanding the kinetics and thermodynamics of the synthesis and dyeing processes is crucial for optimizing reaction conditions and achieving desired outcomes.

Key Research Findings:

Dyeing Kinetics: The kinetics of dyeing polyester (B1180765) with C.I. Disperse Blue 79 have been analyzed at various temperatures. researchgate.net The adsorption kinetics of Disperse Blue 79 on poly(trimethylene terephthalate) (PTT) follows a pseudo-second-order kinetic model. researchgate.net

Thermodynamics of Adsorption: Thermodynamic studies of azo dye adsorption have shown that the process can be spontaneous and endothermic. researchgate.netacs.org For the adsorption of Disperse Blue 79 on PTT, the Gibbs free energy was found to be negative, indicating a spontaneous process, while the positive enthalpy value signifies an endothermic process. researchgate.net

Table 3: Kinetic and Thermodynamic Parameters for C.I. Disperse Blue 79 Processes

| Process | Kinetic Model/Order | Thermodynamic Findings | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | Second-order kinetics | - | koreascience.kr |

| Dyeing on PTT | Pseudo-second-order | Spontaneous (ΔG < 0), Endothermic (ΔH > 0) | researchgate.net |

Mechanistic Investigations of Azo Bond Formation

The formation of C.I. Disperse Blue 79 (Cl/methoxy) is a classic example of azo dye synthesis, which proceeds through a two-stage process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. nih.gov The specific reactants for this dye are 2-chloro-4,6-dinitroaniline (B165296) (the diazo component) and ({5-Acetamido-4-methoxyphenyl}azanediyl)di(ethane-2,1-diyl) diacetate (the coupling component). austinpublishinggroup.com

Diazotization Reaction:

The first step is the conversion of the primary aromatic amine, 2-chloro-4,6-dinitroaniline, into a highly reactive diazonium salt. This reaction, known as diazotization, is typically carried out in a cold aqueous acidic solution (e.g., with hydrochloric or sulfuric acid) by the addition of sodium nitrite (B80452) (NaNO₂). byjus.com The reaction mechanism involves the in-situ formation of nitrous acid (HNO₂) from NaNO₂ and the strong acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. byjus.com

The mechanism proceeds as follows:

Formation of Nitrosonium Ion: NaNO₂ + HCl → HNO₂ + NaCl; HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

Electrophilic Attack: The primary amine group of 2-chloro-4,6-dinitroaniline attacks the nitrosonium ion.

Proton Transfers and Dehydration: A series of proton transfers leads to the formation of an N-nitrosamine intermediate. vedantu.com Subsequent protonation of the oxygen atom and elimination of a water molecule yields the final arenediazonium ion. byjus.comvedantu.com

The resulting 2-chloro-4,6-dinitrophenyl)diazonium ion is a weak electrophile, stabilized by the delocalization of the positive charge over the two nitrogen atoms. libretexts.org The presence of strong electron-withdrawing nitro groups (-NO₂) on the aromatic ring further influences its electrophilicity.

Azo Coupling Reaction:

The second stage is the azo coupling, where the generated diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound. nih.gov For C.I. Disperse Blue 79 (Cl/methoxy), this coupling component is ({5-Acetamido-4-methoxyphenyl}azanediyl)di(ethane-2,1-diyl) diacetate. This reaction is a form of electrophilic aromatic substitution. google.com

The key mechanistic aspects include:

Activation of the Coupling Component: The coupling component is highly activated towards electrophilic attack due to the presence of strong electron-donating groups: a methoxy (B1213986) group (-OCH₃) and an acetamido group (-NHCOCH₃). These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions.

Regioselectivity: The electrophilic diazonium ion attacks the position on the coupling component's ring that is most sterically accessible and electronically activated. The coupling typically occurs at the position ortho to the methoxy group and para to the acetamido group.

Kinetic vs. Thermodynamic Control: In reactions involving anilines, the initial attack of the electrophile can sometimes occur at the nitrogen atom of the amino group (kinetic product) before rearranging to the more stable C-substituted product (thermodynamic product). stackexchange.com However, with tertiary amines like the coupling component used here, direct C-coupling is the predominant pathway. stackexchange.com The reaction is generally irreversible and driven by the restoration of the aromatic system in the final azo dye molecule.

Computational studies using Density Functional Theory (DFT) on similar azo dye systems have been employed to analyze the electronic structure, stability of intermediates, and transition states of the azo coupling reaction, providing deeper insights into the structure-property relationships. rsc.orgresearchgate.netresearchgate.netnih.gov These studies help in understanding how substituents on both the diazo and coupling components influence the reaction feasibility and the properties of the resulting dye. researchgate.net

Energetic Considerations in Dye Synthesis and Purification

The industrial production of C.I. Disperse Blue 79 (Cl/methoxy) is an energy-intensive endeavor, with significant energy inputs required for both the synthesis and the subsequent purification stages.

Energetics of Synthesis:

The primary energetic demand during the synthesis phase is associated with temperature control, particularly during the diazotization step.

Cooling for Diazotization: Arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at elevated temperatures. vedantu.comstackexchange.com To prevent decomposition and the formation of unwanted byproducts like phenols, the diazotization reaction must be strictly maintained at a low temperature, typically between 0 and 5 °C. byjus.comquora.comquora.com Achieving and maintaining this low temperature on an industrial scale requires a substantial and continuous input of cooling energy, representing a major operational cost.

Coupling Reaction Temperature: The subsequent azo coupling reaction may also be performed at low temperatures, although the conditions can be less stringent than for diazotization. researchgate.net Some coupling reactions may proceed at or slightly above room temperature. google.com

Energetics of Purification:

After synthesis, the crude dye must be purified to meet quality standards. This purification process involves several energy-demanding steps.

Reduction Clearing: Unfixed dye remaining on the surface of fibers after dyeing is often removed by a process called reduction clearing. tiankunchemical.com This process typically involves treating the material with a reducing agent (like sodium hydrosulfite) and an alkali at elevated temperatures (e.g., 60-80 °C) for a significant duration. researchgate.nettextilelearner.net The energy required to heat the large volumes of water for this process is considerable. tiankunchemical.com Furthermore, the process often requires pH adjustments from acidic dyeing conditions to alkaline clearing conditions and back, adding complexity and energy for heating and multiple washing cycles. tiankunchemical.comresearchgate.net

Crystallization: Crystallization is a common method for purifying solid organic compounds like dyes. mt.comthestudypath.com The standard process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. uhcl.edu This cycle of heating for dissolution and subsequent cooling for crystallization consumes significant thermal energy. studymind.co.uk

The table below summarizes the primary energy considerations in the synthesis and purification of C.I. Disperse Blue 79 (Cl/methoxy).

| Process Stage | Step | Primary Energy Demand | Rationale |

| Synthesis | Diazotization | Cooling (Refrigeration) | Stabilization of the thermally labile diazonium salt, prevention of side reactions. stackexchange.comquora.com |

| Azo Coupling | Temperature Control (Cooling/Heating) | Optimization of reaction rate and yield. | |

| Purification | Reduction Clearing | Heating | Facilitates the chemical reduction and removal of unfixed surface dye. researchgate.net |

| Crystallization | Heating & Cooling | Dissolution of crude product and subsequent formation of pure crystals. uhcl.edu | |

| Filtration | Mechanical/Electrical | Separation of solid crystals from the liquid phase. | |

| Drying | Heating | Removal of residual solvent from the final product. mt.com |

Advanced Spectroscopic Characterization and Mechanistic Elucidation of C.i. Disperse Blue 79 Cl/methoxy

Advanced Spectroscopic Techniques for Structural Analysis and Degradation Product Identification

A suite of advanced spectroscopic methods is indispensable for the detailed characterization of C.I. Disperse Blue 79 and the identification of its transformation products, particularly within complex sample matrices.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic molecules. In the context of C.I. Disperse Blue 79, ¹H and ¹³C-NMR spectroscopy are utilized to confirm the chemical structure of the synthesized dye. researchgate.net These techniques provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of key functional groups and their connectivity. researchgate.net

MS, often coupled with liquid chromatography (LC), is crucial for identifying the parent dye molecule and its degradation products in various environmental and industrial samples. For instance, a reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of C.I. Disperse Blue 79 (Cl/methoxy). This method is compatible with MS, allowing for the separation and subsequent identification of the dye and related impurities. sielc.com The molecular weight of the parent ion can be precisely determined, aiding in its unambiguous identification.

The interaction between C.I. Disperse Blue 79 and textile substrates, such as polyester (B1180765), is critical to its performance as a dye. X-ray Diffraction (XRD) and electron microscopy are key techniques for investigating these interfaces. XRD can be used to characterize the crystalline structure of the dye and the substrate, revealing how the dye molecules are arranged on the fiber surface. researchgate.net Studies on similar systems have shown that XRD can provide information on the orientation and packing of molecules at interfaces.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its characteristic bond vibrations. FTIR spectroscopy has been used to characterize C.I. Disperse Blue 79 and the materials it is adsorbed onto. researchgate.net The resulting spectrum shows characteristic absorption bands corresponding to the various functional groups present in the dye molecule, such as N-H, C=O, C-N, and aromatic rings. researchgate.netresearchgate.net

Raman spectroscopy can also be employed to obtain detailed vibrational information. The ratio of integral intensities of characteristic peaks in Raman spectra can be used for quantitative analysis of components in a mixture. researchgate.net For C.I. Disperse Blue 79, these techniques can be used to confirm the dye's structure and to monitor changes in its chemical bonding during degradation processes or interactions with substrates.

| Spectroscopic Technique | Information Obtained for C.I. Disperse Blue 79 | Key Findings |

| ¹H and ¹³C-NMR | Detailed molecular structure confirmation. researchgate.net | Confirms the arrangement of protons and carbon atoms, verifying the synthesized structure. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination and identification of degradation products. | Enables the identification of the parent dye and its byproducts in complex mixtures. sielc.com |

| X-ray Diffraction (XRD) | Crystalline structure of the dye and its orientation on substrates. researchgate.net | Reveals information about the physical arrangement and interaction of dye molecules on textile fibers. researchgate.net |

| Electron Microscopy | Visualization of dye distribution on fiber surfaces. nih.gov | Provides micro-level images of how the dye is dispersed on the substrate. nih.gov |

| FTIR Spectroscopy | Identification of functional groups and chemical bonding. researchgate.net | Provides a "fingerprint" of the molecule's vibrational modes, confirming its chemical identity. researchgate.net |

| Raman Spectroscopy | Vibrational fingerprinting and quantitative analysis. researchgate.net | Complements FTIR data and can be used to quantify the dye in various samples. researchgate.net |

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates and Excited States

To understand the photochemical behavior of C.I. Disperse Blue 79, it is essential to study its transient species and excited states, which exist for very short periods. Time-resolved spectroscopic techniques are pivotal for these investigations.

Azo dyes, the class of compounds to which C.I. Disperse Blue 79 belongs, are known for their rich photochemistry, including photoisomerization. Ultrafast time-resolved spectroscopy is a powerful tool to investigate the dynamics of these processes, which often occur on picosecond or even femtosecond timescales. nih.gov Studies on similar azo dyes have shown that the molecular environment can significantly affect the photoisomerization dynamics. nih.gov These techniques allow researchers to follow the evolution of the molecule's electronic states after light absorption, providing insights into the pathways of energy dissipation and chemical reactions.

Transient absorption spectroscopy is a specific type of time-resolved spectroscopy that measures the changes in the absorption spectrum of a sample after it has been excited by a short pulse of light. This technique allows for the direct observation of short-lived reaction intermediates and excited states. By analyzing the transient spectra, one can determine the lifetimes of these species and their kinetic behavior. While specific studies on the transient absorption spectroscopy of C.I. Disperse Blue 79 (Cl/methoxy) are not widely reported in the provided search results, the application of this technique to other azo dyes demonstrates its potential to elucidate the photochemical and photophysical pathways of this important disperse dye. The insights gained from such studies are crucial for understanding its lightfastness properties and for designing more stable and efficient dyes.

Electrochemical Characterization and Redox Behavior of C.I. Disperse Blue 79

The electrochemical behavior of C.I. Disperse Blue 79 is a key area of study for understanding its persistence and transformation in various environmental matrices. The redox reactions of this dye are complex due to the presence of multiple reducible and oxidizable functional groups within its molecular structure.

Cyclic Voltammetry for Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox processes of C.I. Disperse Blue 79. By scanning the potential of an electrode and measuring the resulting current, CV can identify the reduction and oxidation potentials of the dye and provide information about the kinetics and reversibility of the electron transfer reactions.

Studies have shown that the electrochemical reduction of C.I. Disperse Blue 79 is a multi-step process. The primary reduction peak observed in cyclic voltammograms is typically attributed to the irreversible reduction of the azo group (-N=N-). This reduction is a crucial step in the decolorization of the dye, as it leads to the cleavage of the chromophoric azo bond. The potential at which this reduction occurs is influenced by factors such as the pH of the solution and the electrode material used. For instance, at a glassy carbon electrode in a dimethylformamide solution containing tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte, the reduction of the main components of C.I. Disperse Blue 79 occurs at specific potentials.

Table 1: Cyclic Voltammetry Data for the Reduction of C.I. Disperse Blue 79 Components

| Component | Reduction Peak Potential (V vs. Ag/AgCl) | Process |

| 3,5-dibromo-2'-chloro-4'-cyano-4-hydroxy-6'-nitroazobenzene (Major Component) | -0.7 to -0.9 | Irreversible reduction of the azo group |

| 2'-chloro-4'-cyano-4-hydroxy-3,5-dinitro-6'-nitroazobenzene (Minor Component) | -0.6 to -0.8 | Irreversible reduction of the azo group |

| Nitro Group Reduction | -1.0 to -1.3 | Reduction of -NO2 groups |

Note: The potential values are approximate and can vary based on experimental conditions.

Coulometric Studies of Dye Transformation Pathways

Coulometry is an analytical technique that measures the total charge passed during an electrochemical reaction. In the context of C.I. Disperse Blue 79, coulometric studies are employed to determine the number of electrons involved in the reduction and oxidation processes and to investigate the transformation pathways of the dye.

By performing controlled-potential coulometry at the reduction potential of the azo group, it is possible to quantify the number of electrons transferred during the cleavage of this bond. Typically, the reduction of the azo bond is a four-electron process, leading to the formation of two separate amine compounds. This complete reduction results in the decolorization of the dye solution.

Furthermore, coulometric studies can be coupled with other analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to identify the products formed during the electrochemical transformation of C.I. Disperse Blue 79. These analyses have confirmed that the primary transformation pathway involves the reductive cleavage of the azo linkage, leading to the formation of aromatic amines. For the main components of C.I. Disperse Blue 79, this would result in the formation of substituted anilines and aminophenols.

The insights gained from coulometric studies are crucial for developing effective electrochemical methods for the remediation of wastewater contaminated with C.I. Disperse Blue 79. By understanding the transformation pathways and the number of electrons required for complete degradation, it is possible to optimize the parameters of electrochemical treatment systems to achieve high removal efficiency.

Table 2: Coulometric Data and Transformation Products of C.I. Disperse Blue 79

| Process | Number of Electrons Transferred (n) | Major Transformation Products |

| Reductive Cleavage of the Azo Group | 4 | Aromatic amines (e.g., substituted anilines and aminophenols) |

| Reduction of Nitro Groups | 4-6 per group | Amino groups (-NH2) |

Interactions of C.i. Disperse Blue 79 Cl/methoxy with Polymeric Substrates and Functional Materials

Molecular Mechanisms of Dye-Fiber Interaction

The affinity and fixation of C.I. Disperse Blue 79 onto polyester (B1180765) fibers are not due to strong chemical bonds but rather a combination of weaker intermolecular forces. The dyeing process involves the transfer of the sparingly water-soluble dye from an aqueous dispersion to the hydrophobic fiber, a process influenced by temperature, pH, and auxiliary chemicals. worlddyevariety.comquora.com

Role of Hydrogen Bonding, Van der Waals Forces, and Hydrophobic Interactions

The primary forces responsible for the substantivity of disperse dyes like C.I. Disperse Blue 79 on polyester are Van der Waals forces, hydrogen bonds, and hydrophobic interactions. textilelearner.netresearchgate.net

Van der Waals Forces: These are weak, non-specific attractions that occur between all molecules. chemguide.co.uk For non-ionic disperse dyes and hydrophobic polyester fibers, these forces are the predominant mechanism of attraction. textilelearner.netresearchgate.net The large surface area of the dye molecule allows for significant cumulative Van der Waals interactions with the polymer chains of the polyester.

Hydrophobic Interactions: Both C.I. Disperse Blue 79 and polyester are hydrophobic. textilelearner.netnih.gov In an aqueous dyebath, there is a strong thermodynamic tendency for these nonpolar molecules to associate with each other to minimize their contact with water. This "hydrophobic effect" drives the dye molecules out of the aqueous phase and into the fiber structure. textilelearner.net

The dyeing of polyester with C.I. Disperse Blue 79 is a spontaneous and endothermic process. The negative Gibbs free energy indicates the feasibility of the dyeing, while the positive enthalpy change signifies that the process requires energy, typically in the form of heat, to proceed. researchgate.net

Diffusion Kinetics of C.I. Disperse Blue 79 within Polymer Matrices

The dyeing of polyester is fundamentally a diffusion-controlled process. The dye molecules must first adsorb onto the fiber surface and then diffuse into the polymer matrix. quora.comresearchgate.net This process is significantly influenced by temperature. At elevated temperatures (typically around 130°C for high-temperature dyeing), the amorphous regions of the polyester fiber swell, increasing the segmental mobility of the polymer chains. mdpi.comsustainability-directory.com This creates temporary "voids" or free volume within the polymer structure, allowing the dye molecules to penetrate and diffuse into the fiber. nih.gov

Influence of Fiber Structure and Surface Chemistry on Dye Adsorption and Distribution

The physical and chemical properties of the polyester fiber play a critical role in the dyeing process with C.I. Disperse Blue 79.

Impact of Amorphous and Crystalline Regions on Dye Uptake

Polyester fibers are semi-crystalline, consisting of highly ordered crystalline regions and less ordered amorphous regions. Dyeing primarily occurs in the amorphous regions. researchgate.net The crystalline regions are too dense and tightly packed for the relatively large dye molecules to penetrate. Therefore, the ratio of amorphous to crystalline regions significantly impacts the dye uptake capacity of the fiber. A higher proportion of amorphous regions generally leads to a higher dye uptake. researchgate.net

The concentration of the dye can also influence the fiber's structure. Low concentrations of disperse dyes may lead to an improvement in the crystal phase of the polyester fibers. researchgate.net Conversely, higher concentrations can cause a relaxation effect in the amorphous regions as dye particles penetrate these areas. researchgate.net

Surface Modification Techniques for Optimized Dyeing Performance

To enhance the dyeability of polyester and improve the efficiency of the dyeing process with C.I. Disperse Blue 79, various surface modification techniques can be employed. These methods aim to alter the surface chemistry or morphology of the fiber to increase its affinity for the dye. bohrium.com

One such technique is ozone treatment. mdpi.comresearchgate.net Exposing polyester fabric to ozone can introduce polar functional groups, such as carboxylates, onto the fiber surface. researchgate.net This increases the hydrophilicity of the surface, potentially improving wettability and creating sites for stronger interactions, like hydrogen bonding, with the dye molecules. mdpi.comresearchgate.net This can lead to improved dyeing efficiency and color solidity. mdpi.com

Other methods include the use of ultrasound, which can deagglomerate dye particles and enhance their diffusion into the fiber, and treatment with solvents that can swell the fiber structure, making it more accessible to the dye. nih.govresearchgate.net

Advanced Characterization of Dyeing Processes and Dye Distribution

A variety of advanced analytical techniques are used to study the dyeing process and the distribution of C.I. Disperse Blue 79 within the polymer matrix.

| Technique | Application in Dyeing Analysis | Key Findings for Disperse Dyes |

| Spectrophotometry | Quantify dye concentration in dyebaths and on fibers (color strength, K/S values). researchgate.net | Allows for the determination of dye exhaustion rates and the effects of dyeing parameters (temperature, pH, time) on dye uptake. researchgate.net |

| Scanning Electron Microscopy (SEM) | Visualize the surface morphology of the dyed fibers and observe the degree of dye aggregation. researchgate.net | Can show the distribution of dye on the fiber surface and reveal the effects of surface treatments. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups and study the chemical interactions between the dye and the fiber. bohrium.com | Can provide evidence of hydrogen bonding and other intermolecular interactions by observing shifts in characteristic absorption bands. bohrium.com |

| Differential Scanning Calorimetry (DSC) | Analyze the thermal properties of the fiber, such as the glass transition temperature (Tg), and the effect of the dye on the polymer's structure. bohrium.com | Helps to understand how dyeing conditions and the presence of the dye affect the physical state of the polymer, which is crucial for diffusion. bohrium.com |

| Mass Spectrometry (e.g., DART-MS) | Identify and characterize the dye molecules directly from the fiber, even in mixtures. nih.gov | Enables rapid and sensitive detection of the dye, confirming its presence and structure within the fiber. nih.gov |

These characterization methods provide detailed insights into the complex interactions between C.I. Disperse Blue 79 and polyester fibers, from the molecular level to the macroscopic properties of the dyed textile.

In-situ Monitoring and Imaging Techniques for Dye Sorption

The study of dye sorption in real-time provides invaluable data on the kinetics and equilibrium of the dyeing process. In-situ monitoring techniques allow for the dynamic observation of dye uptake by the substrate, offering a deeper understanding of how process variables influence dye behavior.

One prominent method for real-time analysis is Flow Injection Analysis (FIA) . This technique can be used for the real-time monitoring of disperse dye exhaustion on polyester and acetate (B1210297). medchemexpress.com By continuously sampling the dyebath, FIA systems equipped with a spectrophotometer can track the decrease in dye concentration in the liquor, which directly corresponds to the amount of dye adsorbed by the fiber. This allows for the precise determination of exhaustion rates and the effects of temperature, pH, and dyeing auxiliaries on the process.

Raman spectroscopy is another powerful tool for the in-situ, real-time monitoring of dye adsorption. nih.gov It can be applied to dyebaths containing multiple dyes to quantitatively monitor the dyeing process of each component. This method provides insights into the competitive adsorption and interactions between different dyes on the active sites of the fiber. nih.gov The data obtained from Raman analysis can be used to understand dye compatibility and to optimize dyeing recipes for consistent color reproduction. nih.gov

These in-situ techniques provide a more comprehensive understanding of the dye sorption process than traditional endpoint measurements, enabling better process control and optimization for textiles dyed with C.I. Disperse Blue 79.

Microscopic and Spectroscopic Analysis of Dyed Textiles

Once the dyeing process is complete, a variety of microscopic and spectroscopic techniques are employed to analyze the dyed textile. These analyses are crucial for quality control, forensic science, and research into the dye-fiber interaction.

Microscopic techniques offer a visual examination of the dye distribution within the textile.

Optical Microscopy , including stereoscopic and polarized light microscopy, is used to identify textile fibers and observe the uniformity of the dyeing. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the fiber surface, which can be used to study the surface morphology and any dye aggregation.

Spectroscopic techniques provide detailed information about the chemical composition and the interaction between the dye and the fiber.

UV-Visible Microspectrophotometry (UV-Vis MSP) is a key technique for the objective evaluation of color and is widely used in forensic science for comparing fiber evidence. nih.gov It measures the absorption spectrum of the dye on a single fiber.

Raman Spectroscopy can identify dyes directly on the fiber. However, the strong fluorescence from the polyester fiber can sometimes interfere with the signal, making wavelength selection critical for obtaining good quality spectra. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the chemical structure of the dye and the fiber, and can indicate interactions between them.

High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (MS), is a destructive but powerful technique that provides detailed information about the dye extracted from the fiber. nih.gov It allows for the separation and identification of individual dye components in mixtures. nih.gov

The following table summarizes the analytical techniques used for textiles dyed with disperse dyes like C.I. Disperse Blue 79.

| Analytical Technique | Information Obtained | Reference |

| Microscopy | ||

| Optical Microscopy | Fiber identification, dye uniformity | researchgate.net |

| Scanning Electron Microscopy (SEM) | Fiber surface morphology, dye aggregation | |

| Spectroscopy | ||

| UV-Visible Microspectrophotometry (UV-Vis MSP) | Objective color evaluation, comparison of fiber evidence | nih.gov |

| Raman Spectroscopy | Dye identification on the fiber | nih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure of dye and fiber, dye-fiber interactions | |

| High-Performance Liquid Chromatography (HPLC) | Separation and identification of extracted dye components | nih.gov |

Development of Smart or Functional Materials Utilizing C.I. Disperse Blue 79 (Cl/methoxy)

The unique chemical structure of C.I. Disperse Blue 79 offers potential for its use in the development of smart and functional materials that respond to external stimuli.

Photochromic or Thermochromic Material Development

Photochromism and thermochromism are properties of materials that undergo a reversible color change in response to light and heat, respectively. Azo dyes, due to their -N=N- functional group and conjugated aromatic systems, are a class of compounds known to exhibit these properties. mdpi.com The phenomenon in azo compounds is often based on the reversible isomerization between the more stable trans form and the less stable cis form upon light irradiation. mdpi.com

While specific research on the photochromic or thermochromic properties of C.I. Disperse Blue 79 is not widely documented, its chemical structure suggests potential in this area. The molecule possesses a donor-π-acceptor (D-π-A) framework, where the amino and methoxy (B1213986) groups act as electron donors and the dinitrophenyl group acts as a strong electron acceptor, connected by the azo π-bridge. Such D-π-A structures are known to be conducive to photo- and thermochromic behavior. The electron-withdrawing and donating groups influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn affects its absorption spectrum. youtube.com Altering this electronic structure through external stimuli like heat or UV radiation could potentially lead to a reversible color change.

The development of textiles with these properties, often termed "smart textiles," is an active area of research. researchgate.net The incorporation of dyes like C.I. Disperse Blue 79 could lead to fabrics that change color in response to sunlight or temperature, with applications in fashion, camouflage, and UV-protection indicators.

Integration into Non-Biological Sensor Technologies

The same structural features that suggest chromic potential for C.I. Disperse Blue 79 also make it a candidate for use in non-biological sensor technologies. Specifically, its dinitrophenyl azo structure is similar to that of other dyes used as colorimetric chemosensors. uminho.ptaip.orgmdpi.com These sensors operate by changing color in the presence of a specific analyte.

Research has shown that dinitrophenyl hydrazones and other dinitrophenol-based compounds can act as highly sensitive and selective colorimetric sensors for various ions. uminho.ptmdpi.comresearchgate.net The interaction between the sensor molecule and the target analyte, often through mechanisms like deprotonation or complex formation, alters the electronic structure of the chromophore, resulting in a visible color change. researchgate.net

For instance, dinitrophenyl-based sensors have been developed for the detection of:

Anions such as cyanide (CN⁻), fluoride (B91410) (F⁻), and acetate (CH₃COO⁻). uminho.ptaip.orgresearchgate.net

Metal cations like copper (Cu²⁺). mdpi.com

Given that C.I. Disperse Blue 79 contains a dinitrophenyl group, which is a key component in many of these chemosensors, it is plausible that it could be adapted for similar applications. The presence of heteroatoms (nitrogen and oxygen) in its structure provides potential binding sites for analytes. Integration of this dye into polymer films or onto solid substrates could lead to simple, low-cost, and portable sensors for environmental monitoring or industrial process control.

The table below summarizes research findings on related compounds, suggesting the potential applications for C.I. Disperse Blue 79.

| Compound Type | Application | Detected Analyte | Reference |

| Dinitrophenyl hydrazones | Colorimetric Chemosensor | Anions (CN⁻, F⁻, H₂PO₄⁻, CH₃COO⁻) | uminho.ptresearchgate.net |

| Azo-hydrazone compound with dinitrophenyl group | Colorimetric Sensor | Cyanide (CN⁻) | aip.org |

| Dinitrophenol-based compound | Colorimetric Chemosensor | Copper (Cu²⁺), Sulfide (S²⁻) | mdpi.com |

Computational Chemistry and Theoretical Modeling of C.i. Disperse Blue 79 Cl/methoxy

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of disperse dyes, including C.I. Disperse Blue 79. researchgate.netresearchgate.net By calculating the electron density of the molecule, DFT can predict a range of properties, from the geometry of the molecule to its reactivity. researchgate.netresearchgate.net

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is crucial in determining a molecule's chemical reactivity and its electronic absorption properties. nih.govnih.gov A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited, which often corresponds to absorption at longer wavelengths of light. nih.gov

For azo disperse dyes like C.I. Disperse Blue 79, the HOMO is typically located on the electron-donating part of the molecule, while the LUMO is found on the electron-accepting portion. researchgate.net The specific energies of these orbitals can be calculated to predict the maximum absorption wavelength (λmax) of the dye, which is a fundamental aspect of its color. doaj.orgresearchgate.net Computational models have been developed that can predict the λmax of disperse dyes with a high degree of accuracy, often with an error rate of less than 6%. doaj.orgresearchgate.net This predictive power is invaluable for the design of new dyes with specific desired colors. doaj.orgresearchgate.net

| Parameter | Significance |

| HOMO Energy | Represents the electron-donating ability of the molecule. nih.gov |

| LUMO Energy | Represents the electron-accepting ability of the molecule. nih.gov |

| HOMO-LUMO Gap | Correlates with the molecule's reactivity and the energy of electronic transitions (color). nih.gov |

| λmax (Predicted) | The calculated maximum absorption wavelength, which determines the perceived color of the dye. doaj.orgresearchgate.net |

This table is interactive. Click on the headers to learn more about each parameter.

Beyond static properties, DFT can also be used to model chemical reactions. rsc.org This is particularly useful for understanding the degradation of dyes, a critical aspect of both their fastness properties and their environmental impact. researchgate.net For instance, computational studies can elucidate the mechanisms of degradation by various chemical agents.

By mapping the potential energy surface of a reaction, researchers can identify the transition states—the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. This type of analysis can reveal which parts of the C.I. Disperse Blue 79 molecule are most susceptible to chemical attack and can help in designing more stable and durable dyes. rsc.org

Molecular Dynamics (MD) Simulations of Dye-Solvent and Dye-Substrate Interactions

While DFT provides a detailed electronic picture, Molecular Dynamics (MD) simulations offer a view of how molecules move and interact over time. nih.gov MD simulations treat atoms as classical particles and use force fields to describe their interactions. This approach is well-suited for studying the complex interplay between dye molecules, solvent molecules, and the fibers they are intended to color. researchgate.net

In the dyeing process, individual dye molecules must first disperse in the dyeing medium and then diffuse to the surface of the textile fibers. MD simulations can model these processes by calculating properties such as the diffusion coefficient of the dye in different solvents. researchgate.net These simulations can also predict the tendency of dye molecules to aggregate, or clump together, which can negatively impact the levelness and quality of the dyeing. scilit.com By understanding the factors that influence diffusion and aggregation, dyeing processes can be optimized for better results.

The interface between the dye solution and the textile fiber is where the crucial step of adsorption occurs. MD simulations can provide a molecular-level picture of this interface, revealing how individual dye molecules orient themselves and bind to the fiber surface. nih.gov These simulations can calculate the interaction energies between the dye and the substrate, providing a measure of the affinity of the dye for the fiber. researchgate.net This information is critical for understanding the fastness properties of the dye and for designing new dyes with improved adhesion to specific types of textiles.

Quantum Chemical Calculations for Advanced Dye Design

The insights gained from both DFT and MD simulations can be leveraged for the rational design of new and improved dyes. mdpi.com By systematically modifying the molecular structure of a parent dye like C.I. Disperse Blue 79 in silico, researchers can explore how these changes affect its properties. nih.gov

For example, by adding or substituting different functional groups, it is possible to tune the HOMO and LUMO energy levels to achieve a desired color. researchgate.net Similarly, modifications can be made to enhance the solubility of the dye, improve its affinity for the fiber, or increase its resistance to fading. This computational pre-screening of candidate molecules can significantly reduce the time and expense of synthesizing and testing new dyes in the laboratory, accelerating the pace of innovation in the field. mdpi.com

Structure-Property Relationships (excluding prohibited properties)

The specific arrangement of atoms and functional groups in the C.I. Disperse Blue 79 molecule dictates its fundamental properties as a dye, such as its color, solubility, and fastness. Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate these relationships.

Theoretical studies investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between the HOMO and LUMO is critical as it relates directly to the wavelength of maximum absorption (λmax) and, consequently, the dye's color. For C.I. Disperse Blue 79, the characteristic navy-blue color is a result of its complex conjugated system involving the azo bridge (-N=N-) connecting the substituted phenyl rings, which leads to absorption in the higher wavelength region of the visible spectrum (λmax ≈ 590 nm). chembk.com

Semi-empirical and mechanical modeling methods are used to predict the equilibrium geometry of disperse dyes. researchgate.net These models help in understanding the planarity of the molecule; the monoazo dye structure generally possesses a planar azobenzene (B91143) skeleton. researchgate.net This planarity is crucial for effective packing on polyester (B1180765) fibers, influencing properties like sublimation fastness. The presence of various substituents—such as the bromo, nitro, acetamido, and methoxy (B1213986) groups—also plays a vital role. For instance, electron-withdrawing groups (like the nitro groups) and electron-donating groups strategically placed on the aromatic rings fine-tune the electronic properties and thus the final shade and dyeing performance. researchgate.net

Table 1: Selected Physicochemical Properties of C.I. Disperse Blue 79

| Property | Value/Description | Source(s) |

|---|---|---|

| Molecular Formula | C₂₄H₂₇BrN₆O₁₀ | chembk.comworlddyevariety.com |

| Molecular Weight | 639.41 g/mol | chembk.comworlddyevariety.com |

| Appearance | Black-gray uniform powder or granules | chembk.com |

| Maximum Absorption (λmax) | ~590 nm | chembk.com |

| Solubility | Soluble in acetone | chembk.comworlddyevariety.com |

| Melting Point | 146°C | chembk.com |

| Boiling Point (Predicted) | 801.3 ± 65.0 °C | chembk.com |

Virtual Screening and Design of Novel C.I. Disperse Blue 79 (Cl/methoxy) Derivatives

Computational approaches are pivotal in the rational design of novel dye derivatives with enhanced properties. Virtual screening allows for the rapid assessment of large libraries of potential new molecules without the need for physical synthesis and testing, saving significant time and resources.

The process typically begins with the core structure of C.I. Disperse Blue 79. Novel derivatives are then created in silico by systematically modifying its functional groups. For example, the bromo substituent could be replaced with other halogens, or the positions of the nitro and methoxy groups could be altered.

Once a virtual library of derivatives is generated, their properties are predicted using computational tools. DFT and time-dependent DFT (TD-DFT) calculations can forecast key parameters:

Color and Absorption Spectra: Predicting the λmax to engineer dyes with specific desired shades. researchgate.net

Photostability: Assessing the molecule's stability to light, a crucial factor for a dye's longevity.

Solubility: Estimating solubility in different media, which is important for the dyeing process.

Binding Affinity: Molecular docking simulations can predict how strongly a new dye derivative will bind to a substrate like polyester fiber. iscientific.org

Although much of the public research focuses on designing azo dyes for applications like solar cells or pharmaceuticals, the methodologies are directly transferable. researchgate.netiscientific.org For instance, the design principles used to optimize light absorption in dyes for solar cells can be adapted to fine-tune the color properties of textile dyes. sciencedaily.com This computational pre-screening identifies the most promising candidates, which can then be prioritized for experimental synthesis and validation. researchgate.net

Chemoinformatics and Data Mining in Disperse Dye Research

Chemoinformatics and data mining apply statistical and machine learning techniques to large datasets of chemical information. In disperse dye research, these fields are instrumental in predicting environmental behavior and in applying artificial intelligence to solve material science challenges.

Predictive Modeling of Environmental Fate Parameters and Degradation Products

Predicting what happens to C.I. Disperse Blue 79 when it enters the environment is a critical aspect of its life cycle assessment. Chemoinformatic models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict environmental fate parameters based on the dye's molecular structure.

These models are built using large databases of experimental data for various chemicals. researchgate.netosti.gov By identifying mathematical relationships between molecular descriptors (e.g., molecular weight, partition coefficients, electronic properties) and environmental endpoints, QSARs can predict properties for untested chemicals like specific dye derivatives. Key predicted parameters include:

Biodegradability: Estimating the likelihood and rate at which the dye will be broken down by microorganisms. Models can predict whether a compound is likely to be persistent or readily biodegradable. nih.gov

Degradation Pathways: The primary degradation mechanism for azo dyes often involves the reductive cleavage of the azo bond (-N=N-). nih.gov This process breaks the molecule into constituent aromatic amines. Predictive models can identify these potential degradation products.

Adsorption to Sludge/Soil: Predicting how the dye will partition in wastewater treatment plants or in the natural environment.

Web-based platforms like BiodegPred utilize machine learning algorithms trained on extensive datasets to provide predictions on biodegradability and toxicity simply from a molecule's chemical structure. nih.gov While specific models for C.I. Disperse Blue 79 are not widely published, the established methodologies for other azo dyes provide a robust framework for its environmental assessment. mdpi.comhibiscuspublisher.com

Machine Learning Approaches for Material Science Applications

Linear Regression

Random Forest

eXtreme Gradient Boosting (XGBoost)

Neural Networks

Table 2: Performance of Machine Learning Models in Predicting Dry Fabric Color

| Model Type | Median CIEDE2000 Error | Performance Notes | Source(s) |

|---|---|---|---|

| Baseline (Non-ML) | Up to 13.8 | High error rate, unacceptable for industry. | globaltextiletimes.com |

| Tree-Based Models (XGBoost, etc.) | 1.1 - 1.6 | Outperformed baseline, faster to train than neural networks. | ncsu.edumdpi.com |

| Neural Network | 0.7 | Most accurate model, with error below the typical industry acceptance limit of 0.8-1.0. | ncsu.eduglobaltextiletimes.com |

Future Directions and Interdisciplinary Research in C.i. Disperse Blue 79 Cl/methoxy Chemistry

Emerging Technologies for Sustainable Dye Synthesis and Application

The conventional synthesis and application of disperse dyes, including C.I. Disperse Blue 79, often involve energy-intensive processes and generate significant aqueous effluent. mdpi.commdpi.com To mitigate this, researchers are actively developing greener alternatives that promise reduced environmental impact without compromising performance.

Biocatalysis in Dye Synthesis: While traditional synthesis of C.I. Disperse Blue 79 involves diazotization and coupling reactions with chemical precursors, the field of biocatalysis offers a promising, more sustainable route. worlddyevariety.comworlddyevariety.com The use of enzymes, such as laccases and azoreductases, is being explored for the synthesis and modification of azo dyes. nih.govmdpi.com These enzymatic processes can occur under milder conditions, reducing energy consumption and the need for harsh chemicals. Although direct biocatalytic synthesis of C.I. Disperse Blue 79 is still a nascent area of research, progress in synthesizing other azo dyes using enzymes paves the way for its future development. nih.govresearchgate.net

Supercritical Carbon Dioxide (scCO₂) Dyeing: A revolutionary technology for dye application is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium instead of water. slideshare.neteco2dye.com In its supercritical state (achieved at elevated temperature and pressure), CO₂ has properties of both a liquid and a gas, allowing it to dissolve non-ionic disperse dyes like C.I. Disperse Blue 79 and penetrate polyester (B1180765) fibers efficiently. eco2dye.comslideshare.netdaneshyari.com This waterless dyeing method completely eliminates wastewater generation, a major source of pollution in the textile industry. mdpi.com Furthermore, the CO₂ can be recycled and reused in subsequent dyeing cycles, and any unfixed dye can be easily recovered, making the process highly sustainable. slideshare.net Research has specifically demonstrated the successful application of C.I. Disperse Blue 79 to polyester fibers using scCO₂, achieving good color strength and fastness properties. slideshare.netdaneshyari.com

Deep Eutectic Solvents (DESs): A novel approach to improve the solubility of disperse dyes and reduce the environmental footprint of the dyeing process involves using Deep Eutectic Solvents (DESs). researchgate.net DESs are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. A study utilizing a DES composed of choline (B1196258) chloride and ethylene (B1197577) glycol successfully dissolved C.I. Disperse Blue 79, creating a stable liquid dye formulation. researchgate.net This method reduces the need for conventional, often polluting, dispersants. Polyester fabrics dyed with this DES-based liquid dye showed improved color values (K/S) and rubbing fastness, even at lower dyeing temperatures, highlighting a path toward reduced energy consumption and a cleaner dyeing process. researchgate.net

Ultrasonic-Assisted Dyeing: The application of ultrasonic energy during the dyeing process is another green technique being investigated for disperse dyes like C.I. Disperse Blue 79. researchgate.net Ultrasound waves create cavitation in the dye bath—the formation and collapse of microscopic bubbles. This phenomenon enhances dye dispersion, accelerates the diffusion of the dye into the fiber, and can lead to higher dye uptake at lower temperatures and in shorter times compared to conventional methods. researchgate.netmdpi.com Studies on dyeing poly(trimethylene terephthalate) (PTT) with Disperse Blue 79 have shown that ultrasound can optimize the dyeing process, making it more energy-efficient. researchgate.net

| Technology | Principle | Key Advantage for C.I. Disperse Blue 79 | Research Status |

| Biocatalysis | Use of enzymes (e.g., laccases, azoreductases) for chemical synthesis. | Potential for greener synthesis routes with less energy and hazardous chemical use. | Emerging for azo dyes; specific application to C.I. Disperse Blue 79 is a future research direction. |

| Supercritical CO₂ Dyeing | Utilizes CO₂ in a supercritical state as a solvent to dissolve and transport the dye into the fiber. | Eliminates water usage and wastewater discharge; allows for dye and solvent recycling. eco2dye.comslideshare.net | Demonstrated and commercially available for polyester dyeing with disperse dyes, including C.I. Disperse Blue 79. slideshare.netdaneshyari.com |

| Deep Eutectic Solvents (DESs) | Employs a mixture of hydrogen bond donors and acceptors as a green solvent to dissolve the dye. | Replaces conventional dispersants, improves dye solubility and stability, and can lower dyeing temperature. researchgate.net | Successfully used to create liquid formulations of C.I. Disperse Blue 79 for eco-friendly polyester dyeing. researchgate.net |

| Ultrasonic-Assisted Dyeing | Application of high-frequency sound waves to the dye bath to enhance mass transfer. | Increases dyeing efficiency, allowing for lower temperatures and shorter processing times, saving energy. researchgate.net | Investigated for C.I. Disperse Blue 79, showing potential for process optimization. researchgate.net |

Integration of C.I. Disperse Blue 79 (Cl/methoxy) Research into Circular Economy Principles

The linear "take-make-dispose" model of textile production is unsustainable. europa.eu A circular economy approach, which emphasizes recycling, reuse, and regeneration, is critical. For textiles dyed with C.I. Disperse Blue 79, this involves developing strategies for both the dye and the polymer substrate.

Biodegradation and Detoxification of Dye Effluents: A crucial aspect of circularity is ensuring that any water used in processing can be safely returned to the environment. Research has focused on the biodegradation of C.I. Disperse Blue 79 in wastewater. One effective method is a sequential anaerobic-aerobic treatment process. nih.gov In the anaerobic stage, microorganisms break down the complex azo dye structure into simpler, colorless aromatic amines with high efficiency. nih.gov The subsequent aerobic stage then degrades these amines. nih.gov Studies have also shown that enzymes like laccase can effectively decolorize and detoxify wastewater containing various disperse dyes, mitigating their phytotoxicity and making the effluent more amenable to conventional biological treatment. nih.gov These bioremediation strategies are vital for closing the water loop in textile processing.

Recycling of Dyed Textiles: The future of textile sustainability hinges on the ability to recycle fibers without significant loss of quality. This presents a challenge for dyed textiles, as the colorant can be considered a contaminant in recycling streams. univ-lille.fr

Chemical Recycling: This approach breaks down the polymer (e.g., polyester) into its constituent monomers. These monomers can then be purified and re-polymerized to create new, high-quality fibers. This process inherently separates the polymer from the dye, allowing for the recovery of both valuable streams. While complex, this is a key area of research for creating a truly circular model for polyester textiles dyed with products like C.I. Disperse Blue 79. mdpi.com

Upcycling with Color Retention: An alternative strategy explores the direct recycling of dyed textiles into new colored fibers, preserving the economic and aesthetic value of the dye. rsc.org Research on recycling colored cotton waste has shown that dyes can be retained during the dissolution and spinning of new fibers. rsc.org While this has been demonstrated primarily with reactive and vat dyes on cellulose (B213188), the principle offers a potential pathway for disperse-dyed polyester, where the colored recycled material could be used in applications where the specific navy shade is desirable.

Collaborative Research Paradigms Across Chemical, Materials, and Environmental Sciences

Addressing the complex challenges associated with C.I. Disperse Blue 79 requires a departure from siloed research. An integrated, interdisciplinary approach is essential for holistic and sustainable innovation.

Chemistry and Materials Science Synergy: The development of technologies like supercritical CO₂ dyeing is a prime example of this collaboration. Chemical engineers design the process parameters, while materials scientists study the interaction between the supercritical fluid, the dye molecule, and the polymer fiber's morphology to optimize dye uptake, levelness, and fastness. mdpi.comdaneshyari.com Similarly, creating novel liquid dye formulations with Deep Eutectic Solvents requires chemists to synthesize and characterize the solvents, and materials scientists to evaluate their performance in dyeing applications on textile substrates. researchgate.net

Bridging Chemistry and Environmental Science: The lifecycle of C.I. Disperse Blue 79 is intrinsically linked to the environment. Collaborative research between chemists and environmental scientists is crucial for developing a complete picture of the dye's impact and its remediation. This includes:

Biodegradation Pathway Analysis: Environmental microbiologists and chemists work together to identify the microorganisms and enzymes capable of breaking down C.I. Disperse Blue 79 and to elucidate the metabolic pathways and intermediate products. nih.govresearchgate.net This knowledge is vital for designing effective wastewater treatment systems.

Ecotoxicity Assessment: Environmental scientists can assess the toxicity of the parent dye and its degradation byproducts on various organisms, providing crucial feedback to chemists who are designing greener dye molecules or novel, less toxic remediation processes. mdpi.comnih.gov

This collaborative paradigm ensures that the development of new chemical processes and materials is not conducted in isolation but is instead guided by a deep understanding of its environmental consequences and its role within a broader, circular materials economy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.